
(E)-N-(3-chlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions and processes .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can involve experimental studies and theoretical predictions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .科学的研究の応用
Anticancer Applications
Several studies have explored the anticancer effects of thiazolidinone derivatives, highlighting their significant potential in inhibiting cancer cell proliferation and inducing apoptosis in human leukemia cells. The synthesis of these compounds involves various substitutions at the thiazolidinone moiety, demonstrating their moderate to strong antiproliferative activity in a dose-dependent manner against different human leukemia cell lines. The presence of electron-donating groups on the thiazolidinone moiety enhances their anticancer properties, with specific derivatives showing potent activity across multiple cancer cell lines (Chandrappa et al., 2009), (Chandrappa et al., 2010).
Antimicrobial and Antifungal Applications
Research also points towards the antimicrobial and antifungal efficacy of thiazolidinone derivatives, with some compounds exhibiting comparable activity to standard drugs against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. This underscores the potential of such derivatives in treating infectious diseases and highlights the importance of structural modifications in enhancing their antimicrobial properties (Patel & Shaikh, 2010).
Anti-inflammatory and Antinociceptive Properties
Further studies have been conducted to assess the anti-inflammatory and antinociceptive properties of thiazolidinone derivatives, demonstrating their potential in managing inflammation and pain. The compounds synthesized for these studies showed significant activity in reducing inflammation and pain in experimental models, suggesting their utility in developing new therapeutic agents for treating inflammatory conditions and pain management (Selvam et al., 2012).
Antiviral Activities
Additionally, the antiviral activities of certain derivatives have been evaluated, particularly against avian influenza virus H5N1, where compounds demonstrated promising activity. This suggests the potential application of thiazolidinone derivatives in antiviral therapy, offering a pathway for developing new treatments against viral infections (Flefel et al., 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(3-chlorophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c19-12-4-1-5-13(10-12)20-16(22)7-2-8-21-17(23)15(26-18(21)25)11-14-6-3-9-24-14/h1,3-6,9-11H,2,7-8H2,(H,20,22)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPDYFSJMSYPEL-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




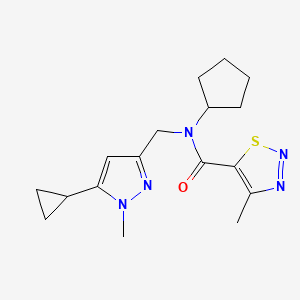
![4-(3,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)-1-[(thiophen-2-yl)methyl]azetidin-2-one](/img/structure/B2528463.png)
![6-[2-(3,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528465.png)
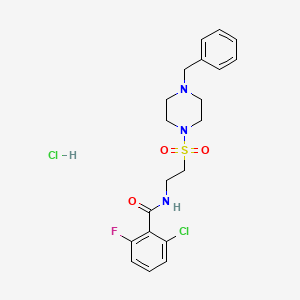
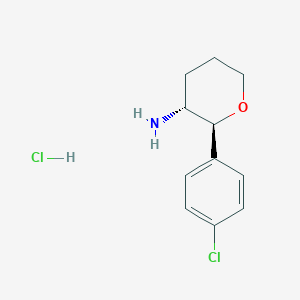
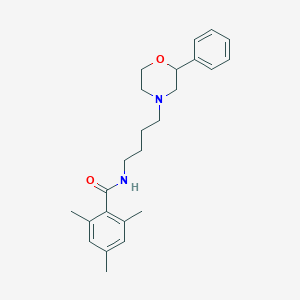
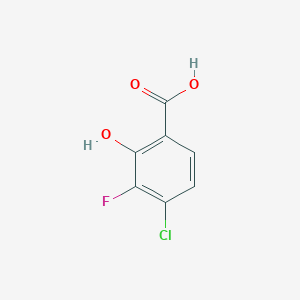
![N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B2528470.png)
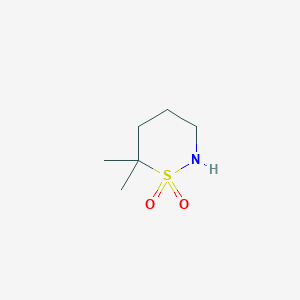
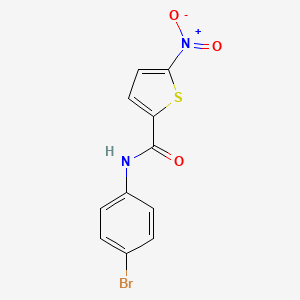
![(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2528479.png)